Gibberellin A34

Description

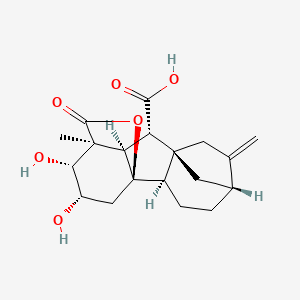

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZIQAJJXGRAJF-TXZPEUJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32630-92-5 | |

| Record name | Gibberellin A34 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Metabolism of Gibberellin A34

General Gibberellin Biosynthetic Pathway in Higher Plants

The journey to GA34 begins with the general gibberellin biosynthetic pathway, a complex series of enzymatic reactions that occur in different subcellular compartments. This pathway can be broadly divided into early and late stages.

Early Biosynthetic Steps: Methylerythritol Phosphate (B84403) (MEP) Pathway and Ent-Kaurene (B36324) Synthesis

The initial building blocks for gibberellins (B7789140) are derived from the methylerythritol phosphate (MEP) pathway, which takes place in plastids. nih.govnih.govresearchgate.net This pathway produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors for all isoprenoids, including gibberellins. nih.govresearchgate.netfrontiersin.org

The first committed step in gibberellin biosynthesis is the formation of geranylgeranyl diphosphate (GGPP) from IPP and DMAPP. nih.govnih.gov GGPP is then converted to ent-kaurene through a two-step cyclization reaction catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govmdpi.com This process marks the formation of the characteristic tetracyclic diterpene hydrocarbon structure of gibberellins. mdpi.com

Oxidation and Conversion to C19- and C20-Gibberellins

Following its synthesis in plastids, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions. researchgate.net Two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), catalyze the conversion of ent-kaurene to GA12. oup.comnih.govyoutube.com GA12 is the first C20 gibberellin and a key branching point in the pathway. oup.com

Further modifications in the cytoplasm lead to the vast array of gibberellins found in plants. These reactions are primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). researchgate.net The C20-gibberellins, such as GA12 and GA53, can be converted to C19-gibberellins through the action of GA 20-oxidases (GA20ox), which involves the removal of C-20. nih.gov The resulting C19-gibberellins, such as GA9 and GA20, are precursors to the biologically active forms. nih.gov The final step to produce bioactive gibberellins like GA1 and GA4 is catalyzed by GA 3-oxidases (GA3ox). oup.com

Specific Metabolic Fates and Interconversions Involving Gibberellin A34

This compound is not a product of the primary biosynthetic pathway but rather a catabolite, an inactive form derived from bioactive gibberellins. This process of deactivation is crucial for maintaining appropriate levels of active GAs to ensure proper plant development. nih.gov

This compound as a Catabolite of Bioactive Gibberellins

The conversion of bioactive gibberellins to inactive forms is a key regulatory mechanism. One of the major pathways for this inactivation is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). nih.gov This enzymatic modification leads to the formation of inactive catabolites, including GA34.

Gibberellin A1 (GA1), a potent bioactive gibberellin, can be deactivated through 2β-hydroxylation to form Gibberellin A8 (GA8). While the direct conversion of GA1 to GA34 is not the primary documented route, the catabolism of bioactive GAs is a critical control point in regulating their levels. The enzymes responsible for these deactivation steps, GA2oxs, are often upregulated by the presence of active GAs, creating a feedback mechanism to maintain homeostasis. nih.gov

A significant metabolic fate of the bioactive Gibberellin A4 (GA4) is its conversion to the inactive GA34. nih.govnih.gov This conversion is a single hydroxylation step at the C-2 position of the ent-gibberellane skeleton. nih.gov This reaction has been observed in various plant species, including dwarf rice (cultivar Tan-ginbozu) and germinating pollen of Pinus attenuata. nih.govnih.gov In studies with dwarf rice, the interconversion of GA4 to GA34 was identified through gas-liquid radiochromatography. nih.gov Similarly, in pine pollen, the metabolism of radiolabeled GA4 yielded GA34 as a product. nih.gov This inactivation step is vital for modulating the levels of active GA4, thereby controlling physiological processes such as stem elongation and seed germination.

| Precursor Compound | Resulting Compound | Enzyme Family | Reaction Type |

| Gibberellin A1 | Gibberellin A8 | GA 2-oxidase | 2β-hydroxylation |

| Gibberellin A4 | This compound | GA 2-oxidase | 2β-hydroxylation |

Role of GA 2-Oxidases (GA2ox) in Gibberellin Inactivation

The primary mechanism for the inactivation of bioactive gibberellins, such as GA4, is through 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). nih.gov This process is a major pathway for regulating the levels of active GAs, thereby controlling various aspects of plant growth and development. nih.govnih.gov GA2ox enzymes are classified based on their substrate specificity, with C19-GA2oxs acting on C19-GAs (like the bioactive GA4) and C20-GA2oxs acting on C20-GA precursors. nih.govnih.gov

The conversion of the biologically active GA4 into the inactive GA34 is accomplished by a C19-GA 2-oxidase. This enzymatic action introduces a hydroxyl group at the 2β position of the GA molecule, rendering it unable to bind to the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). The loss of function of GA2ox genes can lead to an accumulation of bioactive GAs, as seen in the slender mutant of pea (Pisum sativum), which has elevated levels of GA20 that is then converted to the highly active GA1. nih.gov Conversely, overexpression of GA2ox genes results in dwarf phenotypes due to the depletion of active GAs. nih.govmdpi.com In Arabidopsis thaliana, five C19-GA 2-oxidases have been identified, and their transcripts are found in all plant organs, indicating the ubiquitous nature of this inactivation pathway. nih.govresearchgate.net

| Enzyme Class | Function | Substrate Example | Product Example |

| C19-GA 2-oxidase | Inactivation of bioactive C19-GAs | Gibberellin A4 (GA4) | This compound (GA34) |

| C20-GA 2-oxidase | Inactivation of C20-GA precursors | Gibberellin A12 (GA12) | Gibberellin A51 (GA51) |

Enzymatic Modification of this compound

Following its synthesis via inactivation of a bioactive precursor, GA34 can be further modified by other enzymatic activities, which are also considered part of the GA catabolism and deactivation pathway.

Gibberellins, including the inactive GA34, can undergo methylation, a process catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). nih.gov In Arabidopsis, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, have been shown to methylate the carboxyl group of various GAs. nih.govresearchgate.net Research has demonstrated that GAMT2 exhibits high activity with GA34 as a substrate, following its highest activity with GA4. nih.gov This methylation is considered a further step in the deactivation and potential degradation of gibberellins. Overexpression of GAMT1 and GAMT2 in Arabidopsis leads to reduced levels of bioactive GAs, resulting in dwarfed and semi-dwarfed phenotypes, which supports the role of these enzymes in maintaining GA homeostasis. nih.gov GAMT2, in particular, has been identified as a repressor of flowering that may function to buffer GA levels at the shoot apical meristem. nih.gov

The enzymes responsible for the later stages of GA metabolism, including the 2β-hydroxylation that converts GA4 to GA34, belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, also referred to as 2-oxoglutarate:oxygen oxidoreductases. nih.gov These are soluble, non-heme iron-containing enzymes that catalyze oxidation reactions. nih.govmdpi.com The reaction mechanism requires molecular oxygen and uses 2-oxoglutarate as a co-substrate, which is decarboxylated during the oxidation of the primary substrate (in this case, a gibberellin). nih.gov This class of enzymes is responsible for several key steps in the GA pathway, including the synthesis of bioactive GAs by GA 20-oxidases and GA 3-oxidases, as well as their inactivation by GA 2-oxidases. mdpi.comnih.gov The activity of these enzymes is therefore central to controlling the pool of active gibberellins within the plant.

Homeostatic Regulation of this compound Levels

The concentration of bioactive gibberellins and their inactive catabolites like GA34 is meticulously controlled through homeostatic mechanisms that operate at the transcriptional level and are localized to specific plant tissues.

Sites of Gibberellin Biosynthesis and Catabolism in Plant Tissues

Gibberellin metabolism is not uniform throughout the plant; rather, biosynthesis and catabolism are localized to specific tissues and organs, often correlating with sites of GA action. bioone.org In the roots of Arabidopsis, the endodermis has been identified as a major site of GA biosynthesis, with GA20ox1 mRNA accumulating in the cortex. csic.esscite.ai In contrast, genes for GA catabolism, such as several GA2ox genes, are primarily expressed in the mature region of the root. csic.es

In rice, at the vegetative stage, genes for GA biosynthesis (OsGA20ox2, OsGA3ox2) are expressed in rapidly dividing or elongating tissues. nih.gov At the floral stage, their expression is observed in shoot meristems and stamen primordia. nih.gov The tissue-specific expression of these metabolic genes allows for precise spatial and temporal control over GA levels. bioone.org For example, the deactivation of GAs (leading to products like GA34) occurs in the hypocotyls of light-grown seedlings to restrain growth, while bioactive GAs accumulate in dark-grown seedlings to promote elongation. frontiersin.org This spatial separation of synthesis and inactivation is fundamental to the role of gibberellins in modulating plant development in response to internal and external signals. rothamsted.ac.uk

Molecular Mechanisms and Signal Transduction of Gibberellin A34 Pathways

Gibberellin Perception and Receptor Interactions

The perception of gibberellins (B7789140), including GA34, is mediated by a family of soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). csic.esuniprot.org These receptors possess a binding pocket that specifically accommodates bioactive GAs. wikipedia.orgrcsb.org The binding of a GA molecule, such as GA34, to the GID1 receptor induces a conformational change in the receptor. wur.nl This change is crucial for the subsequent interaction with DELLA proteins. csic.esresearchgate.net

The GID1 receptor has an N-terminal lid that, in the absence of GA, is flexible. biorxiv.org Upon GA binding, this lid closes over the GA-binding pocket, creating a stable platform for the GID1-DELLA interaction. wikipedia.orgbiorxiv.org This interaction forms a GA-GID1-DELLA ternary complex, which is the initial step in the signal transduction cascade. wikipedia.orgresearchgate.net In Arabidopsis thaliana, there are three orthologs of GID1: AtGID1a, AtGID1b, and AtGID1c, all of which exhibit a high affinity for bioactive GAs. wikipedia.org

Proteasomal Degradation of DELLA Proteins via SCF Complex

The formation of the GA-GID1-DELLA complex is a critical step that marks DELLA proteins for degradation. upv.es This complex is recognized by an F-box protein, which in Arabidopsis is called SLEEPY1 (SLY1) and in rice is GID2. csic.estandfonline.com These F-box proteins are substrate-specificity components of a larger E3 ubiquitin ligase complex known as the SCF complex (Skp1-Cullin-F-box). wur.nlbiorxiv.orgresearchgate.net

The SCFSLY1/GID2 complex catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the DELLA protein. biorxiv.orgbiorxiv.org Polyubiquitination is a signal for the targeted protein to be degraded by the 26S proteasome, a large protein complex responsible for protein degradation in the cell. upv.esresearchgate.net The degradation of DELLA proteins relieves their repressive effects, allowing for the activation of GA-responsive genes and the promotion of plant growth and development. wikipedia.org

Downstream Transcriptional Events and Target Gene Expression

The degradation of DELLA proteins liberates transcription factors that were previously inhibited. wikipedia.org These transcription factors can then bind to the promoter regions of their target genes and regulate their expression. One of the first identified targets of DELLA proteins were the Phytochrome Interacting Factors (PIFs), which are key promoters of elongation growth. wikipedia.org In the absence of GA, DELLA proteins repress PIF activity, but upon GA-induced DELLA degradation, PIFs become active and promote stem elongation. wikipedia.orgresearchgate.net

DELLA proteins also regulate a wide array of other transcription factors, including those involved in the signaling pathways of other hormones like auxin, brassinosteroids, and ethylene. wikipedia.org Furthermore, DELLA proteins can be recruited to promoters by DNA-binding transcription factors and act as transcriptional coactivators. nih.gov Research has identified numerous early GA-responsive genes that are direct targets of DELLA proteins, including genes involved in GA metabolism and signaling, as well as putative transcription factors and ubiquitin E2/E3 enzymes. nih.gov

Crosstalk and Integration of Gibberellin Signaling with Other Phytohormone Pathways

Gibberellin signaling does not operate in isolation but is intricately connected with the signaling pathways of other phytohormones, creating a complex regulatory network that fine-tunes plant development in response to various internal and external cues. nih.govijarbs.com

The interaction between gibberellin and auxin signaling pathways is crucial for coordinating various developmental processes, including stem elongation, root growth, and fruit development. nih.govijarbs.com Auxin can promote GA responses by enhancing the degradation of DELLA proteins. nih.gov For instance, in Arabidopsis roots, auxin is required for GA-induced root elongation, and this process is mediated by the degradation of the DELLA protein RGA. nih.gov

Auxin also influences GA biosynthesis by regulating the expression of GA metabolic genes. nih.govsemanticscholar.org Specifically, auxin can induce the expression of GA biosynthetic genes, such as GA20ox and GA3ox, leading to increased levels of bioactive GAs. nih.gov This regulation often occurs through auxin-responsive transcription factors. pnas.org Conversely, gibberellins can also influence auxin signaling. For example, GA can promote the abundance of certain AUXIN RESPONSE FACTORs (ARFs), key transcription factors in the auxin signaling pathway. pnas.org Recent studies have also shown that auxin signaling can control the expression of GIBBERELLIN 2-OXIDASES (GA2ox) genes, which encode enzymes that deactivate gibberellins, providing another layer of crosstalk. biorxiv.orgbiorxiv.org This interaction is crucial for regulating root cell elongation and maintaining tissue organization. biorxiv.orgbiorxiv.org

Gibberellins and Abscisic Acid (ABA) have a well-established antagonistic relationship in the regulation of seed dormancy and germination. frontiersin.orgfrontiersin.orgfrontiersin.org While GA promotes the transition from dormancy to germination, ABA inhibits it. frontiersin.orggenbreedpublisher.comuoguelph.ca This balance is critical for ensuring that seeds germinate under favorable environmental conditions.

The molecular basis of this antagonism involves mutual regulation of each other's metabolism and signaling pathways. elifesciences.orgresearchgate.net ABA can inhibit GA biosynthesis, while GA can promote the degradation of ABA. researchgate.net At the signaling level, ABA can positively regulate the stability and activity of DELLA proteins, thereby counteracting the effects of GA. genbreedpublisher.com Conversely, GA promotes the degradation of DELLA proteins, which can lead to a decrease in the expression of genes that promote ABA accumulation. nih.gov For example, the DELLA target gene XERICO is known to promote the accumulation of ABA. nih.gov The transcription factor ABI4 is a key mediator in this crosstalk, as it regulates the biosynthesis of both ABA and GA, thereby controlling the degree of seed dormancy. frontiersin.orgplos.org

Coordination with Brassinosteroids in Growth and Stress Responses

Gibberellins (GAs) and brassinosteroids (BRs) are two major classes of growth-promoting phytohormones that play crucial roles in various plant developmental processes and responses to environmental stresses. nih.govfrontiersin.org Their coordination is essential for modulating plant growth, particularly in response to stressors. The interaction between their signaling pathways is complex, involving both synergistic and antagonistic relationships that allow the plant to finely tune its growth and defense strategies. oup.comresearchgate.net

The central signaling components in the GA and BR pathways are the DELLA proteins (repressors of GA signaling) and the BZR1/BES1 transcription factors (key regulators of BR signaling), respectively. nih.govportlandpress.com A direct molecular link between the two pathways is established through the physical interaction of DELLA proteins with BZR1 and BES1. nih.gov In the absence of bioactive GAs, stabilized DELLA proteins accumulate and can bind to BZR1/BES1, thereby inhibiting their ability to regulate the expression of BR-responsive genes. This interaction effectively puts a brake on BR-mediated growth. nih.gov When bioactive GAs are present, they promote the degradation of DELLA proteins, which in turn releases BZR1/BES1 to activate downstream targets, thus promoting growth processes like cell elongation. nih.gov

This crosstalk is not limited to the signaling cascade but also extends to the regulation of each other's biosynthesis. oup.com Brassinosteroids have been shown to influence the expression of GA biosynthetic genes, thereby controlling the levels of bioactive GAs in the plant. oup.com Conversely, GAs can also impact BR biosynthesis, creating a highly interconnected regulatory network. oup.com This reciprocal regulation ensures that the balance between growth and stress responses is appropriately maintained. For instance, under certain stress conditions, the plant might prioritize defense over growth, a response that is partly mediated by the antagonistic interaction between these two hormone pathways. In rice, for example, some pathogens can exploit the BR pathway to suppress the plant's immune response, an effect that is linked to the stabilization of the DELLA protein SLR1, which in turn antagonizes the GA pathway. nih.gov

The coordination between GAs and BRs is critical for a plant's ability to adapt to its environment. By integrating signals at multiple levels—from hormone biosynthesis to the direct interaction of key transcriptional regulators—plants can mount a nuanced response that balances the need for growth with the demands of surviving stressful conditions. frontiersin.orgportlandpress.com

| Interaction Point | Key Molecular Players | Outcome of Interaction | Effect on Plant |

| Signaling Cascade | DELLA proteins, BZR1/BES1 | DELLA proteins bind to and inhibit BZR1/BES1 activity. nih.govnih.gov | GAs promote growth by degrading DELLAs, thus releasing the inhibition on BR signaling. nih.gov |

| Hormone Biosynthesis | BR and GA biosynthetic genes | BRs can regulate the expression of GA biosynthesis genes. oup.com | Influences the overall levels of bioactive GAs and BRs, affecting growth and stress responses. oup.com |

| Stress Response | DELLA (e.g., OsSLR1) | Pathogen-induced BR signaling can enhance DELLA stability. nih.gov | Antagonistic crosstalk can lead to immunosuppression in certain contexts. nih.gov |

Integration with Jasmonic Acid Pathway in Stress Responses

The integration of the gibberellin and jasmonic acid (JA) signaling pathways is a cornerstone of the plant's ability to balance growth and defense. nih.gov While GAs are primarily associated with promoting growth and development, JAs are key regulators of responses to a wide range of stresses, including insect herbivory and necrotrophic pathogens. nih.govfrontiersin.org The crosstalk between these two pathways is often antagonistic, reflecting the "grow-or-defend" trade-off that plants must navigate. researchgate.net

The molecular basis for this integration lies in the interaction between the key repressors of each pathway: the DELLA proteins for GA signaling and the JASMONATE ZIM-DOMAIN (JAZ) proteins for JA signaling. nih.gov JAZ proteins normally bind to and repress transcription factors like MYC2, which are activators of JA-responsive defense genes. frontiersin.orgresearchgate.net In the presence of JA, JAZ proteins are targeted for degradation, freeing MYC2 to activate defense responses. researchgate.net

DELLA proteins can physically interact with JAZ proteins. frontiersin.org This interaction has significant consequences for both signaling pathways. In the absence of GAs, the stable DELLA proteins can compete with MYC2 for binding to JAZs. This competition effectively releases MYC2, leading to an enhanced JA response and a prioritization of defense over growth. researchgate.net Conversely, when GAs are present, the resulting degradation of DELLA proteins allows JAZ proteins to bind to and repress MYC2, thereby dampening the JA-mediated defense response and favoring growth. researchgate.net

This antagonistic relationship is also evident at the level of hormone biosynthesis. For instance, JA treatment has been shown to decrease the levels of bioactive GAs by downregulating GA biosynthesis genes and upregulating GA inactivation genes, an effect dependent on MYC2. nih.gov This provides another layer of control, allowing the plant to rapidly shift its resources from growth to defense when under attack.

In some developmental contexts, however, the interaction can be synergistic. During stamen development in Arabidopsis, for example, GAs act through the JA pathway to ensure proper filament growth. zju.edu.cn GAs promote the expression of JA biosynthesis genes, and the resulting JA then induces the expression of MYB transcription factors necessary for stamen development. zju.edu.cn This highlights the context-dependent nature of the crosstalk between these two crucial hormone pathways.

| Interaction Level | Key Molecular Players | Mechanism of Interaction | Functional Outcome |

| Protein-Protein Interaction | DELLA proteins, JAZ proteins, MYC2 | DELLA proteins interact with JAZ proteins, preventing them from repressing MYC2. nih.govfrontiersin.orgresearchgate.net | In the absence of GA, this promotes JA-mediated defense responses at the expense of growth. researchgate.net |

| Hormone Biosynthesis | MYC2, GA biosynthesis and inactivation genes | JA, via MYC2, can repress GA biosynthesis and promote GA inactivation. nih.gov | Reduces levels of bioactive GAs, leading to growth inhibition under stress. nih.gov |

| Developmental Processes | JA biosynthesis genes (e.g., DAD1, LOX1), MYB transcription factors | GAs can induce the expression of JA biosynthesis genes. zju.edu.cn | Synergistic action to promote specific developmental events like stamen formation. zju.edu.cn |

Gibberellin A34 in Plant Responses to Environmental Stress and Biotic Interactions

Modulation of Abiotic Stress Tolerance and Adaptation

Plants orchestrate their survival under adverse environmental conditions by modifying the production, distribution, and signaling of hormones. nih.gov The gibberellin class of hormones is increasingly recognized as a key player in the response to abiotic stress. nih.govtaylorfrancis.com A common strategy across various stressors is the reduction of bioactive GA levels, which in turn leads to the accumulation of DELLA proteins. nih.gov These proteins are nuclear growth repressors; their accumulation restricts growth and enhances stress tolerance. nih.govnih.gov The conversion of active GAs to inactive forms such as GA34 is a key step in this process, helping the plant to conserve resources and activate defense mechanisms. nih.gov

Response to Cold Temperatures

Exposure to low temperatures triggers a series of physiological and biochemical adjustments in plants, a process known as cold acclimation. researchgate.netnih.gov A significant component of this response is the modulation of gibberellin levels. nih.gov In rice, for instance, moderate low temperatures lead to a decrease in the endogenous levels of bioactive GAs (GA4 and GA7) in developing anthers, disrupting pollen development. nih.gov This reduction in active GAs is a widespread response that helps suppress plant growth in the cold. nih.gov

Under cold conditions, plants often activate transcription factors like COLD INDUCIBLE FACTOR 1 (CBF1), which promote the expression of genes that deactivate GAs, such as GA2ox and GA2ox7. mdpi.com This enzymatic action, which converts active GAs into inactive forms like GA34, leads to the accumulation of DELLA proteins. mdpi.com These DELLA proteins then inhibit growth, a crucial adaptation that enhances cold stress tolerance. mdpi.com Thus, the formation of GA34 is an integral part of the signaling cascade that allows plants to withstand cold temperatures.

Mitigation of Osmotic and Salt Stress Effects

High salinity and the resulting osmotic stress are major environmental factors that limit crop productivity. cropj.comindexcopernicus.com Plants respond to these stresses by initiating complex signaling pathways to adapt. frontiersin.orgresearchgate.net A key element of this adaptation is the reduction of gibberellin levels and signaling, which has been shown to contribute to plant growth restriction under salt and osmotic stress. nih.govtaylorfrancis.com

When exposed to high salt concentrations, plants often exhibit a decrease in the levels of active GAs, which is accompanied by an accumulation of DELLA proteins. mdpi.com This hormonal shift inhibits the growth of wild-type plants. mdpi.com In Arabidopsis, high salinity induces the expression of the transcription factor DWARF AND DELAYED FLOWERING 1 (DDF1), which in turn activates a GA-inactivating gene, leading to lower GA levels and repressed growth as an adaptive response. mdpi.com The conversion of bioactive GAs to inactive catabolites like GA34 is a direct mechanism for achieving this reduction, thereby helping to mitigate the negative impacts of osmotic and salt stress. nih.gov

Role in Drought Stress Recovery and Metabolic Adjustments (e.g., methylated GA34)

Drought is a severe abiotic stress that inhibits crucial plant processes, including germination and growth. nih.gov Plants have evolved sophisticated strategies to cope with water deficiency, often involving the stress hormone abscisic acid (ABA) and its antagonistic interaction with gibberellins (B7789140). nih.gov Several studies show that osmotic stress inhibits GA accumulation, leading to the accumulation of DELLA proteins which, in turn, promote adaptation to drought. nih.gov Reducing the levels of active GAs, for example by converting them to inactive forms, has been shown to improve drought tolerance and avoidance. nih.govfrontiersin.orgnih.gov

A specific mechanism for deactivating GAs involves methylation. The enzyme GA METHYL TRANSFERASE 1 (GAMT1), for example, catalyzes the methylation of active GAs to generate inactive GA methyl esters. researchgate.net Overexpression of this enzyme in transgenic tomato plants resulted in typical GA-deficiency phenotypes and, crucially, increased tolerance to drought stress. researchgate.net These plants maintained higher leaf water status under drought, partly due to reduced stomatal conductance and smaller stomatal pores. researchgate.net While this demonstrates the role of GA methylation in drought response, it is important to note this refers to the formation of GA methyl esters, not specifically a methylated form of GA34. The broader metabolic adjustments during drought recovery involve a complex interplay of hormonal pathways, where the controlled inactivation of gibberellins is a key component for survival. maxapress.com

Gibberellin A34 Involvement in Growth Restriction and Escape Responses under Stress

Plants must balance growth with defense, a trade-off that is heavily influenced by gibberellins. Under unfavorable conditions such as cold, salt, or drought stress, reducing GA levels is a primary strategy to restrict growth, conserve energy, and enhance tolerance. researchgate.netnih.gov This growth restriction is mediated by the accumulation of DELLA proteins, which occurs when the levels of bioactive GAs are depleted through catabolism to inactive forms like GA34. nih.goved.ac.uk

Conversely, in response to other types of stress, particularly shading by neighboring plants or submergence, plants can initiate an "escape response." This strategy involves rapid elongation of stems or leaves to outgrow the stressor. nih.govresearchgate.net This response is driven by an increase in GA biosynthesis and signaling. nih.govtaylorfrancis.com Therefore, the metabolic pathway leading to GA34 is a critical regulatory point. Upregulating the conversion of active GAs to GA34 contributes to a growth restriction strategy, while downregulating this conversion allows active GAs to accumulate and promote an escape strategy. This dual capability allows plants to deploy the most appropriate response based on the specific environmental challenge. nih.gov

Analytical Methodologies for Gibberellin A34 Quantification and Profiling

Sample Preparation: Extraction and Purification Techniques

The initial and most critical step in the analysis of gibberellins (B7789140) is the extraction from the plant matrix and subsequent purification to remove interfering compounds. researchgate.net Given that gibberellins exist in trace amounts, often at the nanogram per gram level, pre-concentration and purification are essential for reliable results. researchgate.net

A typical extraction process begins with the homogenization of plant tissue, which is often frozen in liquid nitrogen to halt metabolic processes, in a chilled aqueous organic solvent like 80% methanol (B129727) or acetone. creative-proteomics.comtandfonline.comlifeasible.com After an initial extraction, the solid material is separated by centrifugation or filtration, and the resulting supernatant is concentrated. phytojournal.com

Liquid-liquid partitioning is a common subsequent step. The aqueous extract is acidified (e.g., to pH 3.0) and partitioned against an immiscible organic solvent, such as ethyl acetate, to separate acidic compounds like gibberellins from other molecules. core.ac.ukresearchgate.net

Solid-phase extraction (SPE) is widely employed for further cleanup and concentration. nih.gov Reversed-phase C18 cartridges are frequently used, where the acidified extract is loaded onto the column, which is then washed with a non-polar solvent to remove interfering substances before the gibberellins are eluted with a more polar solvent like methanol. researchgate.netfrontiersin.org This step significantly reduces matrix effects and prepares the sample for chromatographic analysis. nih.gov

Table 1: Overview of Common Gibberellin Extraction and Purification Steps

| Step | Description | Common Reagents/Materials | Purpose |

|---|---|---|---|

| Homogenization | Grinding of plant tissue to break cell walls and release intracellular contents. | Liquid Nitrogen, Methanol/Acetone | Halt metabolism, initial extraction. |

| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubilities in two immiscible liquid phases. | Ethyl Acetate, Hydrochloric Acid | Isolate acidic phytohormones. |

| Solid-Phase Extraction (SPE) | Chromatographic technique used for sample clean-up and concentration. | C18 Silica Cartridges, Methanol | Remove interfering substances and concentrate the analytes. researchgate.netnih.gov |

Chromatographic Separation Methods for Gibberellins

Chromatography is essential for separating individual gibberellins from the purified extract before detection. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net

HPLC, particularly reversed-phase HPLC, is a powerful technique for separating gibberellins. researchgate.netnih.gov This method is favored because it operates at lower temperatures, which is beneficial for heat-labile gibberellins, and generally does not require the derivatization steps necessary for GC analysis. researchgate.net

Separation is typically achieved on a C18 column. kku.ac.thcipac.org The mobile phase often consists of a gradient mixture of an aqueous solution (frequently containing an acid like formic acid or phosphoric acid to ensure the gibberellins are in their protonated form) and an organic solvent such as methanol or acetonitrile. nih.govkku.ac.thcipac.org The specific gradient and flow rate are optimized to achieve the best resolution between different gibberellin species. kku.ac.th Detection can be performed using a UV detector, although its sensitivity is limited for gibberellins as they lack strong chromophores. cipac.orgscielo.org.pe Therefore, HPLC is most powerfully used when coupled with mass spectrometry.

Table 2: Typical HPLC Parameters for Gibberellin Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) kku.ac.thcipac.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a formic or phosphoric acid modifier kku.ac.thcipac.org |

| Elution Mode | Isocratic or Gradient kku.ac.th |

| Flow Rate | 0.8 - 1.0 mL/min kku.ac.thcipac.org |

| Column Temperature | ~30-35°C cipac.org |

| Detector | UV (e.g., at 208-210 nm) or Mass Spectrometer kku.ac.thcipac.org |

Gas chromatography has historically been a cornerstone of gibberellin analysis, especially when coupled with mass spectrometry. researchgate.netnih.gov However, since gibberellins are non-volatile carboxylic acids, they must be chemically modified through derivatization before they can be analyzed by GC. researchgate.netresearchgate.net This process involves converting the acidic carboxyl group into a more volatile ester, typically a methyl ester (Me), and silylating the hydroxyl groups to form trimethylsilyl (B98337) (TMSi) ethers. researchgate.nettandfonline.com

The derivatized gibberellins are then separated on a capillary column (e.g., packed with OV-1) based on their boiling points and interactions with the stationary phase. tandfonline.com While effective, the derivatization process can be complex and time-consuming, and the high temperatures used in the GC inlet and column can potentially cause degradation of some gibberellin species. researchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive method for the detection and quantification of gibberellins due to its exceptional sensitivity and selectivity. researchgate.netlifeasible.com It is almost always coupled with a chromatographic separation technique.

GC-MS has been the most widely used technique for the qualitative and quantitative analysis of gibberellins for decades. researchgate.netnih.gov After separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. researchgate.net The resulting mass spectrum provides a molecular fingerprint that allows for conclusive identification. researchgate.net

For quantitative analysis, selected ion monitoring (SIM) is often employed. tandfonline.comtandfonline.com In this mode, the mass spectrometer is set to detect only a few characteristic ions for each target gibberellin, which significantly increases sensitivity and reduces chemical noise. core.ac.uk The identification of GA34 in immature seeds of Pharbitis purpurea has been accomplished using GC-MS. tandfonline.com

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for gibberellin analysis. researchgate.netfrontiersin.org This approach combines the excellent separation capabilities of HPLC (or more recently, Ultra-Performance Liquid Chromatography, UPLC) with the high selectivity and sensitivity of tandem mass spectrometry, and it does not require derivatization. researchgate.netcreative-proteomics.comnih.gov

In an LC-MS/MS system, the analytes eluting from the LC column are ionized, typically using electrospray ionization (ESI). creative-proteomics.com A specific precursor ion for each gibberellin (e.g., the [M-H]⁻ ion in negative mode) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices. creative-proteomics.comnih.gov The LC-MS/MS method has been successfully used for the analysis of a wide range of gibberellins, including GA34. theses.cz

Table 3: Example of LC-MS/MS Parameters for Phytohormone Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| Gibberellic Acid (GA3) | 345 | 239, 301 nih.gov |

| Abscisic Acid (ABA) | 263 | 153, 219 nih.gov |

| Indole-3-acetic acid (IAA) | 174 | 130 nih.gov |

Advances in High-Throughput and Comprehensive Phytohormone Profiling

The quantification of individual phytohormones, including specific gibberellins like Gibberellin A34 (GA34), has been superseded by advanced methodologies that allow for the simultaneous profiling of a wide array of plant signaling molecules. The impetus for this shift lies in the understanding that plant physiological processes are not governed by single hormones but by complex interactions and crosstalk between different hormonal pathways. theses.czlifeasible.com Analyzing the complete "phytohormonome" provides a more holistic view of the plant's developmental and physiological status. theses.cz However, the development of such comprehensive methods faces significant challenges, as plant hormones are a diverse group of compounds present in trace amounts (nanogram to picogram per gram of fresh weight) within complex biological matrices. nih.govresearchgate.net

Modern phytohormone profiling, which includes the analysis of GA34, overwhelmingly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io This technology combines the high separation efficiency of liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). nih.govresearchgate.net This combination is essential for accurately identifying and quantifying dozens or even hundreds of different hormone-related compounds in a single analytical run from minimal amounts of plant tissue (< 20-100 mg fresh weight). theses.cznih.gov

A critical aspect of these high-throughput methods is the sample preparation, which typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. researchgate.netscirp.org Researchers have developed robust SPE protocols, such as those using Oasis® MCX-HLB and MAX cartridges, which achieve high recovery rates for a broad range of phytohormones, including various gibberellins. researchgate.net To further enhance sensitivity, especially for acidic hormones like gibberellins which may have lower ionization efficiency in mass spectrometry, chemical derivatization techniques have been developed. One such technique involves derivatizing the hormones with a compound like 3-bromoactonyltrimethylammonium bromide (BTA) or another "MS-probe," which attaches a permanently charged group to the molecule. nih.govresearchgate.net This modification significantly improves ionization efficiency and can increase quantification limits by up to 50-fold for certain gibberellins, allowing all targeted hormones to be measured in a single mode (positive ion mode) during the MS analysis. nih.gov

These advanced methods have enabled researchers to include GA34, a catabolite of the bioactive GA4, in large-scale profiling studies, providing deeper insights into gibberellin metabolism and its role in plant development.

Research Findings:

Several studies utilizing comprehensive profiling have successfully quantified GA34, revealing its dynamic levels in various plant tissues and under different conditions.

Douglas-fir (Pseudotsuga menziesii): A study on sterile mutants of Douglas-fir used high-performance liquid chromatography–electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to analyze multiple phytohormones. The results showed that concentrations of total quantifiable gibberellins were significantly lower (by about 71.7%) in the sterile trees compared to wild-type. Specifically, the concentration of this compound was found to be significantly lower in the sterile mutants, highlighting a potential link between GA metabolism and reproductive sterility. researchgate.net

Hop (Humulus lupulus L.): In an analysis of the non-volatile profiles of dried hop inflorescences from 'Chinook' and 'Cascade' cultivars, UPLC-MS-MS analysis detected several gibberellins. Among them, this compound methyl ester was identified, with its relative abundance ranging from 0.1% to 1.0% of the detected non-volatile compounds. mdpi.comresearchgate.net

Apple (Malus domestica): Comprehensive phytohormone profiling was used to investigate the biennial bearing habit of apple trees. While the study focused on the transport of hormones from the fruit, it successfully created a profile of 31 phytohormones and 4 related compounds in various tissues, demonstrating the capability of the methodology to track a wide range of compounds, including multiple gibberellins. semanticscholar.org

The following tables summarize the capabilities of modern high-throughput methods and specific findings related to this compound.

Table 1: Comparison of High-Throughput Phytohormone Profiling Methodologies

| Methodology | Key Features | Number of Compounds Profiled | Gibberellins Included | Reference |

|---|---|---|---|---|

| UPLC-ESI-qMS/MS with MS-Probe | Derivatization with bromocholine to enhance sensitivity for acidic hormones. | 43 | Yes (e.g., GA1, GA4, GA20) | nih.gov |

| UPLC-(-)ESI-MS/MS | Optimized two-step SPE for acidic hormones. | 20 | Yes (20 GAs including GA34 precursors) | researchgate.net |

| LC-MS/MS | One-step extraction for milligram amounts of tissue. | 101 | Yes (including GA34) | theses.cz |

Table 2: Research Findings on this compound from Profiling Studies

| Plant Species | Study Focus | Analytical Method | Key Finding for this compound | Reference |

|---|---|---|---|---|

| Douglas-fir (Pseudotsuga menziesii) | Phytohormone profiles of sterile mutants. | HPLC-ESI-MS/MS | Concentrations of GA34 were significantly lower in sterile trees compared to wild-type. | researchgate.net |

Q & A

Q. What experimental approaches are recommended for quantifying GA34 in plant tissues under varying physiological conditions?

- Methodological Answer : Use isotope-dilution mass spectrometry with deuterated internal standards (e.g., D₂-GA34) to correct for matrix effects. Protocols should include tissue homogenization in cold 80% methanol, solid-phase extraction (e.g., C18 cartridges), and quantification via multiple reaction monitoring (MRM) on a UPLC-MS/MS platform. For stress studies, ensure biological replicates (n ≥ 5) to account for variability, as shown in nitrogen-starvation metabolomic analyses of Arabidopsis .

Q. What biosynthetic precursors and enzymatic pathways are associated with GA34 production?

- Methodological Answer : GA34 is derived from GA12-aldehyde via oxidation by cytochrome P450 monooxygenases (e.g., CYP714A). Pathway validation requires mutant lines (e.g., ga3ox knockouts) and feeding experiments with labeled intermediates (e.g., ¹³C-GA12-aldehyde). Enzymatic activity can be assayed in microsomal fractions using NADPH-dependent oxidation monitored via GC-MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in GA34’s reported roles in abiotic stress responses?

- Methodological Answer : Conflicting data (e.g., GA34 accumulation under nitrogen starvation vs. drought) may arise from tissue-specific or species-dependent regulation. Employ spatially resolved techniques like laser microdissection of root vs. shoot tissues combined with single-cell metabolomics. Cross-validate findings using transgenic lines overexpressing GA34 catabolism genes (e.g., GA2ox) and compare with transcriptomic datasets .

Q. What strategies can address the low abundance of GA34 in plant matrices, complicating its detection?

- Methodological Answer : Pre-concentration via immunoaffinity columns with GA34-specific antibodies improves sensitivity. Alternatively, chemical derivatization (e.g., methyl esterification using diazomethane) enhances ionization efficiency in GC-MS. For trace-level detection, employ nano-LC coupled to high-field orbitrap MS (resolution > 240,000) .

Q. How can isotopic labeling studies clarify GA34’s metabolic flux in plant hormone crosstalk?

- Methodological Answer : Pulse-chase experiments with ²H₂O or ¹³C-glucose enable tracking of GA34 turnover rates. Use kinetic modeling (e.g., compartmental analysis with SAAM II software) to quantify flux between GA34 and related gibberellins (e.g., GA12, GA20). Integrate with phytohormone profiling (ABA, jasmonates) to identify regulatory nodes .

Q. What statistical frameworks are optimal for analyzing GA34’s dose-response effects in mutant phenotyping studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to dose-response data. For genome-wide association studies (GWAS), use mixed linear models (MLMs) to account for population structure. Tools like MetaboAnalyst 5.0 can correlate GA34 levels with phenotypic traits (e.g., hypocotyl elongation) .

Data Interpretation and Reproducibility

Q. How should researchers validate GA34 identification in non-targeted metabolomic studies?

- Methodological Answer : Adhere to Level 1 confidence criteria per Metabolomics Standards Initiative: (1) match retention time (±0.1 min) and MS/MS spectra to a reference standard, (2) confirm isotopic pattern via high-resolution MS, and (3) validate in a orthogonal separation method (e.g., HILIC vs. reversed-phase) .

Q. What steps ensure reproducibility in GA34 extraction and quantification across laboratories?

- Methodological Answer : Standardize protocols using the MISER (Metabolomics Infrastructure for Sharing and Exchange of Research) framework. Include inter-laboratory ring trials with shared reference materials (e.g., NIST SRM 1950) and report coefficients of variation (CVs) for GA34 peaks. Publish raw data in repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.